molecular formula C12H12N6O3 B2591078 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034367-82-1

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2591078
CAS No.: 2034367-82-1
M. Wt: 288.267
InChI Key: UILLUNMDGJTDNH-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxyl group at position 6. A methylisoxazole-4-carboxamide moiety is attached via a methylene bridge to the triazole ring.

Properties

IUPAC Name

3,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-6-9(7(2)21-17-6)11(19)14-5-8-15-16-10-12(20)13-3-4-18(8)10/h3-4H,5H2,1-2H3,(H,13,20)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILLUNMDGJTDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a triazolo[4,3-a]pyrazine core linked to a 3,5-dimethylisoxazole moiety. Its molecular formula is C₁₅H₁₈N₄O₃, and it has a molecular weight of approximately 302.34 g/mol. The presence of multiple functional groups enhances its solubility and biological activity.

Target Pathways

Research indicates that this compound exhibits antibacterial activity , particularly against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves interference with essential bacterial proteins or enzymes critical for growth and survival.

Biochemical Interactions

The compound likely disrupts key biochemical pathways in bacteria, leading to their inhibition. This may involve:

  • Inhibition of cell wall synthesis
  • Disruption of protein synthesis
  • Interference with nucleic acid metabolism

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity Type Description Target Organisms/Cells
AntibacterialInhibits growth of pathogenic bacteriaStaphylococcus aureus, Escherichia coli
AntineoplasticPotential anti-cancer effectsVarious cancer cell lines (e.g., TK-10)
AntifungalActivity against certain fungal strainsSpecific fungal pathogens

Case Studies and Experimental Data

  • Antibacterial Efficacy : In vitro studies demonstrated that the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 25 µg/mL for both bacterial strains.
  • Antineoplastic Activity : In a study involving human cancer cell lines (TK-10 and HT-29), the compound exhibited moderate cytotoxicity with IC50 values around 20 µM. This suggests potential for further development as an anticancer agent .
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in cancer cells as evidenced by increased annexin V staining and caspase activation assays.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the triazolopyrazine core through cyclization reactions.
  • Introduction of the isoxazole moiety via condensation reactions with appropriate precursors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of triazolo-pyrazine derivatives. Below is a detailed comparison with structurally related analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Pharmacological Notes Reference
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide (Target Compound) [1,2,4]Triazolo[4,3-a]pyrazine 8-hydroxy; methylisoxazole-4-carboxamide via methylene bridge Hydroxyl, carboxamide, isoxazole No direct activity data reported
N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16) [1,2,4]Triazolo[4,3-a]pyrazine 8-amino; phenoxyethyl linker; di-tert-butyl-hydroxybenzamide Amino, benzamide, phenolic hydroxyl Antioxidant activity (implicit from design)
4-(3,5-Dimercapto-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-9-ylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide (8c) Pyrazolo-triazolo-pyrimidine Dimercapto; methylisoxazole sulfonamide Thiol, sulfonamide, isoxazole Kinase inhibition (implied by structural analogs)

Key Observations

Core Structure Variability: The target compound uses a [1,2,4]triazolo[4,3-a]pyrazine core, whereas compound 8c () employs a more complex pyrazolo-triazolo-pyrimidine scaffold. The latter’s additional pyrimidine ring may enhance π-π stacking interactions in enzyme binding .

Functional Group Impact: The carboxamide group in the target compound contrasts with the benzamide in 16 and the sulfonamide in 8c. The 3,5-dimethylisoxazole in the target compound vs. the 5-methylisoxazole in 8c suggests steric and electronic differences that may influence target selectivity .

Synthetic Routes :

  • Compound 16 was synthesized via amide coupling followed by column chromatography, emphasizing modularity for analog generation .
  • Compound 8c required refluxing with carbon disulfide and pyridine, a method favoring cyclization but posing challenges in handling hazardous reagents .

Pharmacological Implications: The hydroxyl group at position 8 in the target compound may confer antioxidant properties, analogous to phenolic antioxidants like compound 16 . The absence of thiol groups (cf.

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